N,N-Didesmethyl Ulipristal

Selective Progesterone Receptor Modulator (SPRM) Metabolite Activity Pharmacological Profiling

Quantifying the di-demethylated impurity in Ulipristal Acetate API per ICH Q3A/B requires a certified reference standard for HPLC/LC-MS method validation. N,N-Didesmethyl Ulipristal (CAS 244206-52-8) is the specific, pharmacologically inactive metabolite standard essential for ANDA impurity profiling, forced degradation studies, and routine QC batch release testing. - Serves as the definitive marker for the N,N-didesmethyl impurity in Ulipristal Acetate API and finished dosage forms - Supplied with comprehensive Certificate of Analysis (CoA) and traceability against USP/EP pharmacopeial standards - Supports method development, validation (AMV), stability studies, and regulatory submission packages Not for human use; for R&D and analytical applications only.

Molecular Formula C26H31NO3
Molecular Weight 405.5 g/mol
CAS No. 244206-52-8
Cat. No. B028948
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N-Didesmethyl Ulipristal
CAS244206-52-8
Synonyms(11β)-11-(4-Aminophenyl)-17-hydroxy-19-norpregna-4,9-diene-3,20-dione; 
Molecular FormulaC26H31NO3
Molecular Weight405.5 g/mol
Structural Identifiers
SMILESCC(=O)C1(CCC2C1(CC(C3=C4CCC(=O)C=C4CCC23)C5=CC=C(C=C5)N)C)O
InChIInChI=1S/C26H31NO3/c1-15(28)26(30)12-11-23-21-9-5-17-13-19(29)8-10-20(17)24(21)22(14-25(23,26)2)16-3-6-18(27)7-4-16/h3-4,6-7,13,21-23,30H,5,8-12,14,27H2,1-2H3/t21-,22+,23-,25-,26-/m0/s1
InChIKeyCJDRTMOCVGHUEO-RXDLHWJPSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N,N-Didesmethyl Ulipristal Reference Standard Profile


N,N-Didesmethyl Ulipristal (CAS 244206-52-8) is a primary, pharmacologically inactive, di-demethylated metabolite of the selective progesterone receptor modulator (SPRM) Ulipristal Acetate [1]. Its chemical identity is (11β)-11-(4-Aminophenyl)-17-hydroxy-19-norpregna-4,9-diene-3,20-dione [2]. As an identified metabolite, its primary established utility is as a certified reference standard for the development, validation, and quality control of analytical methods during the pharmaceutical manufacturing of Ulipristal Acetate, supporting ANDA submissions and commercial production [3].

N,N-Didesmethyl Ulipristal: Distinct from Active SPRMs


In the context of procurement for drug development and analytical method validation, simple substitution between Ulipristal Acetate, its pharmacologically active mono-demethylated metabolite (PGL4002), and the inactive di-demethylated metabolite (N,N-Didesmethyl Ulipristal) is impossible due to their fundamentally distinct functional roles. While the parent drug and PGL4002 possess defined receptor binding affinity and pharmacological activity, N,N-Didesmethyl Ulipristal is an inactive endpoint of the metabolic pathway [1]. Therefore, substituting the active metabolite with the inactive one would completely abrogate any intended pharmacological effect in biological assays. Conversely, for regulatory analytical applications, the inactive N,N-Didesmethyl Ulipristal is the specific and requisite impurity marker that must be quantified to ensure product purity and batch-to-batch consistency [2]. This functional dichotomy dictates that each compound occupies a unique, non-interchangeable position in the research and development pipeline.

N,N-Didesmethyl Ulipristal Differentiation Evidence


Pharmacological Activity: Inactive Metabolite

N,N-Didesmethyl Ulipristal (di-demethylated metabolite) is not pharmacologically active, in contrast to Ulipristal Acetate (parent compound) which demonstrates potent binding to human progesterone receptors PR-A and PR-B (EC50s = 8.5 nM and 7.7 nM, respectively) [1][2]. This is also distinct from the mono-demethylated metabolite PGL4002, which is pharmacologically active [2].

Selective Progesterone Receptor Modulator (SPRM) Metabolite Activity Pharmacological Profiling

Selectivity Profile: No Receptor Binding

As an inactive metabolite, N,N-Didesmethyl Ulipristal exhibits no measurable affinity for the progesterone receptor. This is in stark contrast to Ulipristal Acetate, which demonstrates high selectivity for the human progesterone receptor (EC50 = 7.7-8.5 nM) over the human estrogen receptor (EC50 > 10,000 nM) [1].

Receptor Binding Selectivity Profiling Off-target Activity

Analytical Purity: Certified Impurity Marker

N,N-Didesmethyl Ulipristal is commercially provided with detailed characterization data that conforms to regulatory guidelines for use as a reference standard for impurity testing [1]. In contrast, Ulipristal Acetate is provided as an active pharmaceutical ingredient (API) with different analytical specifications [2].

Analytical Method Development Impurity Profiling Quality Control

Metabolic Pathway Position: Inactive Endpoint

N,N-Didesmethyl Ulipristal is the di-demethylated metabolite formed downstream of the pharmacologically active mono-demethylated metabolite PGL4002, which itself exhibits distinct pharmacokinetics [1]. In a clinical drug-drug interaction study, concomitant administration of the CYP3A4 inhibitor erythromycin led to a 47% decrease in Cmax and a 62-66% increase in AUC for PGL4002, highlighting the dynamic and complex metabolic pathway where the di-demethylated metabolite is an endpoint [1].

Drug Metabolism Pharmacokinetics CYP450

N,N-Didesmethyl Ulipristal Reference Standard Applications


Analytical Method Development for API Purity

N,N-Didesmethyl Ulipristal is procured as a primary reference standard for developing and validating HPLC, LC-MS, or GC-MS methods to detect and quantify the di-demethylated impurity in Ulipristal Acetate API and finished drug products. Its use ensures that analytical methods are specific and sensitive for this defined metabolite, a key requirement for ANDA submissions and ongoing quality control [1].

QC Release Testing for Ulipristal Acetate

In a QC laboratory, this reference standard is used for routine batch release testing of Ulipristal Acetate. By establishing a precise reference for the N,N-Didesmethyl impurity, QC analysts can accurately quantify impurity levels against USP or EP guidelines, ensuring that each batch meets stringent regulatory purity specifications before distribution [1][2].

Forced Degradation and Stability Studies

Procurement of this compound is essential for forced degradation studies (e.g., oxidative, thermal, photolytic stress) on Ulipristal Acetate. It serves as a critical marker to confirm that the di-demethylated metabolite is a primary degradation product and not an active pharmaceutical species, thereby helping to map the compound's stability profile and set shelf-life specifications [1].

Metabolite Identification in Non-Clinical Studies

In non-clinical ADME studies investigating the fate of Ulipristal Acetate, N,N-Didesmethyl Ulipristal is used as an analytical standard to confirm the identity of this inactive metabolite in biological matrices (e.g., liver microsomes, plasma). Its use is crucial for delineating the complete metabolic pathway and verifying that the drug is being metabolized as expected, with all key metabolites accounted for [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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